

Wybutosine derivatives and their natural occurrence

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Compound of Interest

Compound Name: Wybutosine

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An In-depth Technical Guide to **Wybutosine** Derivatives: Natural Occurrence, Biosynthesis, and Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

Post-transcriptional modifications of transfer RNA (tRNA) are critical for maintaining translational fidelity and regulating gene expression. Among the more than 100 known modifications, **wybutosine** (yW) stands out as one of the most structurally complex. Found exclusively at position 37 of eukaryotic and archaeal phenylalanine tRNA (tRNAPhe), immediately 3'-adjacent to the anticodon, **wybutosine** and its derivatives play an essential role in stabilizing codon-anticodon interactions.[1][2] This hypermodification is crucial for preventing ribosomal frameshifting, particularly during the translation of slippery sequences rich in uridine, such as the UUU and UUC codons for phenylalanine.[1][3]

The intricate, multi-step enzymatic synthesis of **wybutosine** is a testament to its biological importance. Disruptions in this pathway, leading to hypomodified tRNAPhe, have been implicated in a range of human diseases, including neurological disorders and cancer, making the enzymes of this pathway potential targets for therapeutic intervention.[2] This guide provides a comprehensive technical overview of **wybutosine** derivatives, their natural distribution, the molecular details of their biosynthesis, their physiological functions, and the analytical methods used for their study.

Chemical Structures and Natural Occurrence

Wybutosine is a tricyclic nucleoside derived from guanosine, featuring a complex side chain. The core structure, known as wye, is a fluorescent imidazo[1,2-a]purine. Several derivatives of **wybutosine** exist in nature, differing in the modifications to this core structure and its side chain. The presence and type of derivative are specific to the organism and cellular environment (e.g., cytoplasm vs. mitochondria).

Key Wybutosine Derivatives

- **Wybutosine** (yW): The canonical hypermodified nucleoside found in the cytoplasm of many eukaryotes, such as *Saccharomyces cerevisiae*.
- **Hydroxywybutosine** (OHyW): A hydroxylated form of **wybutosine** found in higher eukaryotes, including mammals.
- **Wyosine** (imG): A simpler derivative lacking the extended side chain of **wybutosine**, found in the yeast *Torulopsis utilis* and in the mitochondria of kinetoplastids.
- **Archaeal Derivatives**: Archaea exhibit a wide diversity of wyosine derivatives, including 7-methylwyosine (mimG) and isowyosine (imG2).
- **Biosynthetic Intermediates**: Several precursors, such as 4-demethylwyosine (imG-14 or yW-187), 7-aminocarboxypropyl-demethylwyosine (yW-86), and 7-aminocarboxypropyl-wyosine (yW-72), can accumulate when the biosynthetic pathway is disrupted.

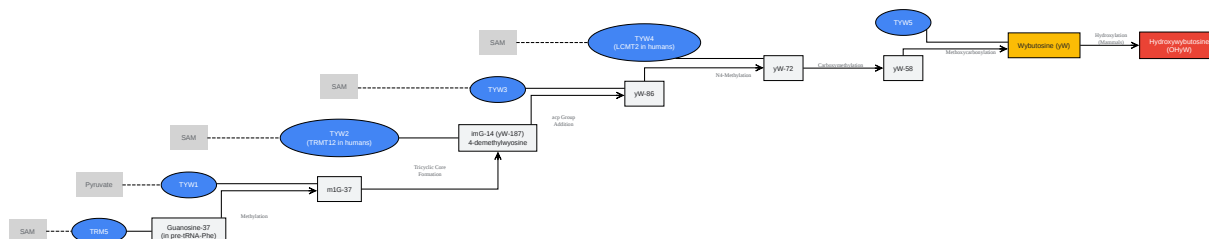
Natural Distribution and Abundance

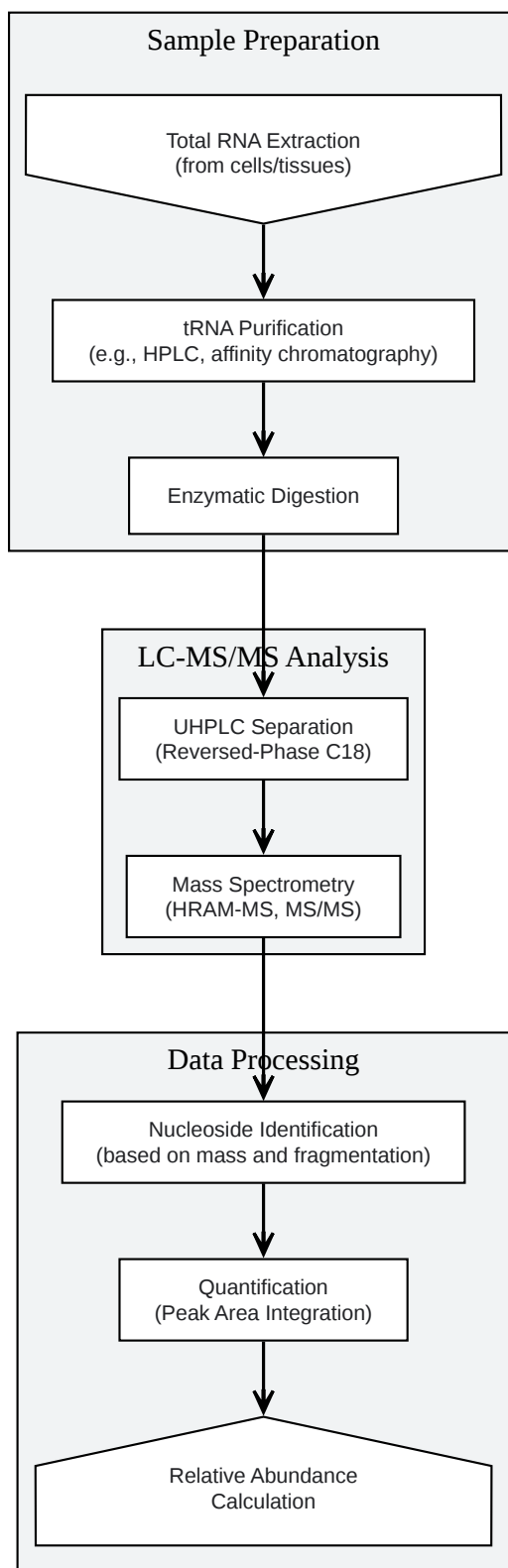
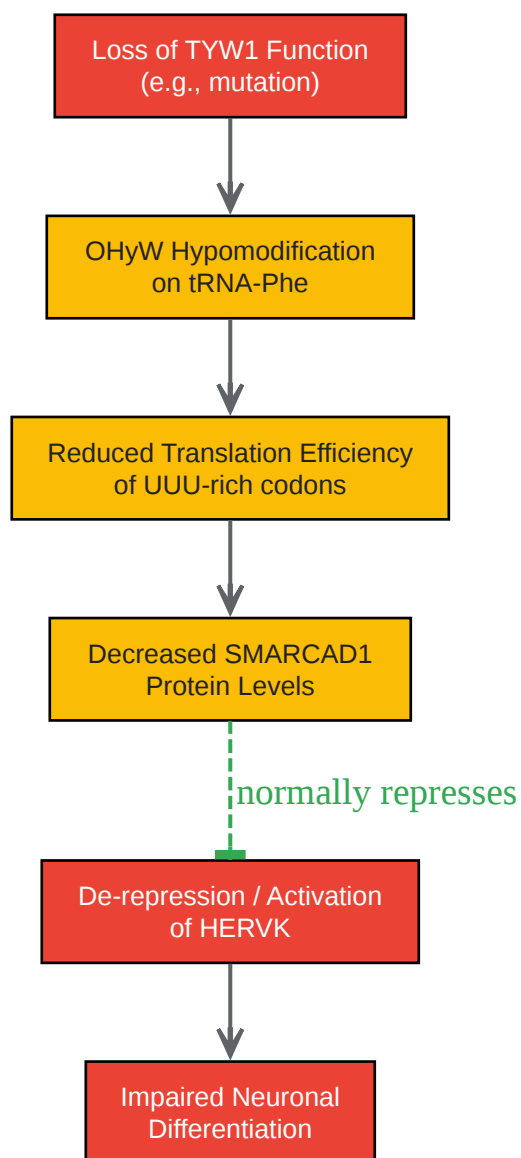
The distribution of **wybutosine** derivatives is phylogenetically distinct, being conserved in Eukarya and Archaea but absent in Bacteria, which typically have 1-methylguanosine (m1G) at the same position. The levels and types of these modifications are dynamically regulated in response to cellular stress and are altered in disease states.

Derivative/Precursor	Organism/Condition	Natural Occurrence & Relative Abundance Change	Citation(s)
Wybutosine (yW)	Saccharomyces cerevisiae (yeast)	Abundant in wild-type strains.	
Hydroxywybutosine (OHyW)	Mammals (Normal Tissues)	The predominant form in higher eukaryotes.	
Acute Myeloid Leukemia (AML)	Significantly decreased compared to Myelodysplastic Syndrome (MDS).		
OHyW-72 (OHyW*)	Ehrlich ascites tumor cells	Accumulates as an undermodified precursor.	
Wyosine (imG)	Torulopsis utilis (yeast)	The final modification product instead of yW.	
imG-14	Taxol-resistant cancer cells	Becomes the predominant modification due to TYW2 downregulation.	
Acute Myeloid Leukemia (AML)	Increased levels indicate a disrupted biosynthetic pathway.		
1-Methylguanosine (m1G)	Drosophila melanogaster, Bombyx mori	Present instead of wybutosine derivatives.	
Mouse neuroblastoma cells	Accumulates due to a block in the biosynthesis pathway.		

The Wybutosine Biosynthesis Pathway

The synthesis of **wybutosine** from a guanosine residue in the tRNAPhe transcript is a complex, sequential process involving a series of dedicated enzymes, primarily designated as TRM5 and TYW1-4 in yeast. The pathway for hydroxy**wybutosine** (OHyW) in mammals involves an additional hydroxylation step catalyzed by TYW5. The majority of these reactions utilize S-adenosylmethionine (SAM) not only as a methyl donor but also as a source for larger chemical moieties.





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